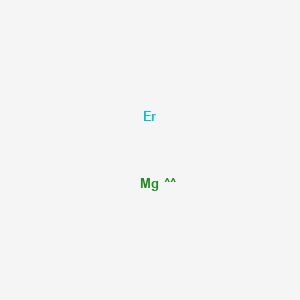
Erbium--magnesium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erbium–magnesium (1/1) is an intermetallic compound consisting of erbium and magnesium in a 1:1 ratio. Erbium is a rare earth element known for its unique optical properties, while magnesium is a lightweight metal with excellent structural properties. The combination of these two elements results in a compound with interesting physical and chemical characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Erbium–magnesium (1/1) can be synthesized through several methods, including:
Electrochemical Reduction: This method involves the reduction of erbium and magnesium ions in a molten salt medium, such as LiCl-KCl, using a reactive magnesium electrode. The reduction potentials of erbium and magnesium ions are adjusted to form the intermetallic compound.
Solid-State Reaction: This involves the direct reaction of erbium and magnesium metals at high temperatures. The metals are mixed in stoichiometric amounts and heated in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of erbium–magnesium (1/1) typically involves the electrochemical reduction method due to its efficiency and scalability. The process is carried out in large electrochemical cells with controlled temperature and current density to ensure the formation of the desired intermetallic compound.
化学反应分析
Types of Reactions
Erbium–magnesium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide and magnesium oxide.
Reduction: It can be reduced back to its constituent metals under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten salt medium.
Major Products Formed
Oxidation: Erbium oxide (Er₂O₃) and magnesium oxide (MgO).
Reduction: Pure erbium and magnesium metals.
Substitution: New intermetallic compounds with different metal constituents.
科学研究应用
Erbium–magnesium (1/1) has several scientific research applications, including:
Quantum Communication: Erbium-doped materials are used in quantum communication for their spin-photon interfaces with optical transitions in the telecom C-band.
Optical Amplifiers: Erbium-doped fiber amplifiers (EDFAs) are widely used in optical communications to boost signal strength.
Photocatalysis: Erbium-doped magnesium oxide nanoparticles have shown improved photocatalytic activity for the degradation of organic pollutants.
Material Science: The compound is studied for its unique structural and magnetic properties, which are valuable in developing new materials with specific characteristics.
作用机制
The mechanism of action of erbium–magnesium (1/1) depends on its application. In quantum communication, erbium ions serve as spin-photon interfaces, enabling long-distance quantum communication by interacting with photons in the telecom C-band . In optical amplifiers, erbium ions amplify light signals by absorbing and re-emitting photons, thereby boosting signal strength . The compound’s photocatalytic activity is attributed to the separation of photo-generated electron-hole pairs, which enhances the degradation of organic pollutants .
相似化合物的比较
Erbium–magnesium (1/1) can be compared with other similar intermetallic compounds, such as:
Erbium–zinc (1/1): Similar to erbium–magnesium, this compound also exhibits unique optical and structural properties but with different electronic and magnetic characteristics.
Erbium–aluminum (1/1): This compound is known for its high thermal stability and is used in high-temperature applications.
Erbium–copper (1/1): This compound has distinct electrical properties and is used in electronic applications.
Erbium–magnesium (1/1) stands out due to its combination of lightweight magnesium and the unique optical properties of erbium, making it suitable for applications in quantum communication and optical amplification.
属性
CAS 编号 |
12159-51-2 |
|---|---|
分子式 |
ErMg |
分子量 |
191.56 g/mol |
IUPAC 名称 |
erbium;magnesium |
InChI |
InChI=1S/Er.Mg |
InChI 键 |
OZCSIGAAICFSHZ-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Er] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



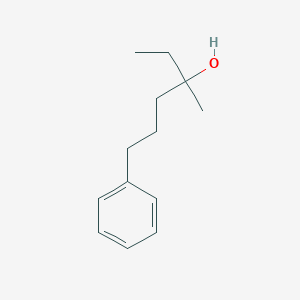
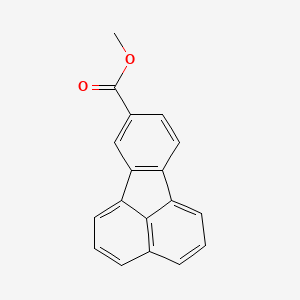
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
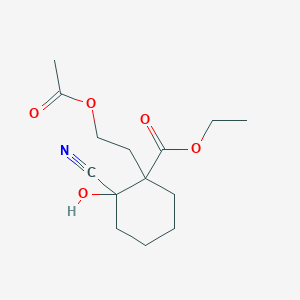
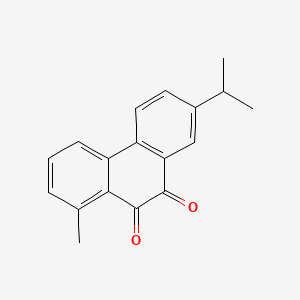

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
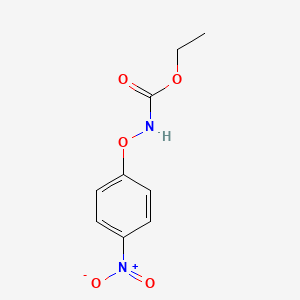

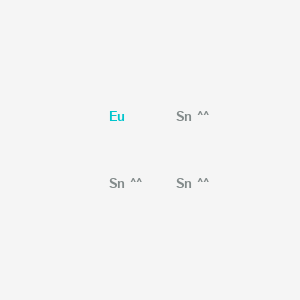

![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

